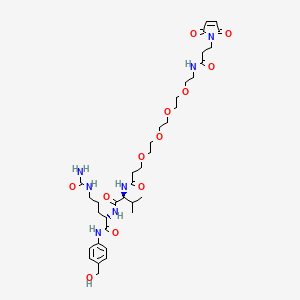

Mal-PEG4-Val-Cit-PAB

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mal-PEG4-Val-Cit-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a maleimide group, a polyethylene glycol (PEG) spacer, a valine-citrulline dipeptide, and a para-aminobenzyl (PAB) group. The maleimide group is reactive towards thiol groups, allowing for the conjugation of the linker to antibodies. The PEG spacer improves the aqueous solubility of the compound, while the valine-citrulline dipeptide is cleavable by cathepsin B, an enzyme found in lysosomes. The PAB group acts as a self-immolative spacer, releasing the drug payload upon cleavage .

Mécanisme D'action

Target of Action

Mal-PEG4-Val-Cit-PAB, also known as Mal-beta-Ala-PEG(4)-Val-Cit-PAB, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing the drug to be delivered directly to the target cells .

Mode of Action

The compound interacts with its targets through a cleavable linker. The Val-Cit linkers in the compound can be cleaved by Cathepsin B . The Maleimide (Mal) group in the compound is reactive toward thiol groups . This cleavage releases the drug, allowing it to exert its cytotoxic effects on the target cells .

Biochemical Pathways

The cleavage of the Val-Cit linkers by Cathepsin B is a key step in the action of this compound . Cathepsin B is a protease that is often overexpressed in tumor cells, making it an ideal trigger for the release of the drug . Once the drug is released, it can interact with its target within the cell, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its structure. The PEG4 spacer in the compound improves its aqueous solubility , which can enhance its bioavailability. The specific adme (absorption, distribution, metabolism, and excretion) properties of the compound would depend on the specific drug that is attached to it .

Result of Action

The result of the action of this compound is the selective killing of target cells. By attaching to specific antibodies, the compound ensures that the drug is delivered directly to the target cells . The cleavage of the linker by Cathepsin B then releases the drug, allowing it to exert its cytotoxic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the overexpression of Cathepsin B in tumor cells can enhance the cleavage of the linker and the release of the drug . Additionally, the pH of the environment can influence the reactivity of the Maleimide group toward thiol groups .

Analyse Biochimique

Biochemical Properties

Mal-beta-Ala-PEG(4)-Val-Cit-PAB interacts with various enzymes, proteins, and other biomolecules. The Val-Cit linkers in Mal-beta-Ala-PEG(4)-Val-Cit-PAB can be cleaved by Cathepsin B . This enzyme is present only in the lysosome, ensuring that the ADC payload is released only within the cell .

Cellular Effects

The effects of Mal-beta-Ala-PEG(4)-Val-Cit-PAB on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to be cleaved by Cathepsin B ensures that the ADC payload is released within the cell, thereby exerting its effects .

Molecular Mechanism

Mal-beta-Ala-PEG(4)-Val-Cit-PAB exerts its effects at the molecular level through a series of binding interactions with biomolecules. The Maleimide (Mal) group in the compound is reactive toward thiol groups . This allows it to conjugate cysteine residues in proteins . The Val-Cit dipeptide is a protease-cleavable motif which releases the ADC payload into cells via an elimination mechanism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-Val-Cit-PAB involves several steps:

Synthesis of the Maleimide-PEG4 Intermediate: The maleimide group is introduced to the PEG4 spacer through a reaction with maleic anhydride. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the by-products.

Coupling of Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is synthesized separately and then coupled to the maleimide-PEG4 intermediate using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Introduction of the Para-Aminobenzyl Group: The PAB group is introduced through a nucleophilic substitution reaction, where the amine group of PAB reacts with an activated ester of the valine-citrulline dipeptide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions

Mal-PEG4-Val-Cit-PAB undergoes several types of reactions:

Cleavage by Cathepsin B: The valine-citrulline dipeptide is cleaved by cathepsin B, releasing the PAB group and the attached drug payload.

Thiol-Maleimide Conjugation: The maleimide group reacts with thiol groups on antibodies or other proteins, forming a stable thioether bond.

Common Reagents and Conditions

Cleavage Reaction: Cathepsin B enzyme, typically in a buffered solution at pH 5-6.

Thiol-Maleimide Conjugation: Thiol-containing antibodies or proteins, in a buffered solution at pH 6.5-7.5.

Major Products Formed

Cleavage Reaction: The major products are the free drug payload and the cleaved linker.

Thiol-Maleimide Conjugation: The major product is the antibody-drug conjugate with a stable thioether bond.

Applications De Recherche Scientifique

Mal-PEG4-Val-Cit-PAB is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs) for cancer therapy. The cleavable linker allows for the targeted delivery of cytotoxic drugs to cancer cells, minimizing damage to healthy tissues. This compound is also used in the study of drug delivery systems, receptor-mediated endocytosis, and the development of targeted therapeutics .

Comparaison Avec Des Composés Similaires

Mal-PEG4-Val-Cit-PAB is unique due to its cleavable linker and self-immolative PAB group. Similar compounds include:

This compound-PNP: A similar cleavable linker used in ADCs, but with a different leaving group (PNP).

This compound-MMAE: A cleavable linker with a monomethyl auristatin E (MMAE) payload, used in ADCs for cancer therapy

These compounds share similar structures and mechanisms of action but differ in their specific applications and payloads.

Propriétés

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H55N7O12/c1-25(2)33(35(50)41-28(4-3-13-39-36(37)51)34(49)40-27-7-5-26(24-44)6-8-27)42-30(46)12-16-52-18-20-54-22-23-55-21-19-53-17-14-38-29(45)11-15-43-31(47)9-10-32(43)48/h5-10,25,28,33,44H,3-4,11-24H2,1-2H3,(H,38,45)(H,40,49)(H,41,50)(H,42,46)(H3,37,39,51)/t28-,33-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGLOOGTSQEDBL-UVMMSNCQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55N7O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)

![ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B6306777.png)

![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)

![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)

![2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid](/img/structure/B6306829.png)